2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide
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Overview
Description
2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methyl-N-pentylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22FN5OS and its molecular weight is 387.48. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing the compound's role in developing molecules with antimicrobial, antilipase, and antiurease activities. This research underscores the compound's potential in creating new antibiotics and therapeutic agents against various diseases (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antitumor Properties
Research conducted by Hutchinson et al. (2001) reveals the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in certain human breast cancer cell lines. This study indicates the compound's utility in designing antitumor agents with specificity towards certain cancer types (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Antiviral Agents and Polynucleotide Biosynthesis Inhibitors
De Cercq and Luczak (1975) investigated fluoroimidazoles, including derivatives related to the chemical compound of interest, for their inhibitory effects on viral cytopathogenicity across major virus groups. Their findings highlight the potential use of fluoroimidazole derivatives as broad-spectrum antiviral agents, offering insights into developing new treatments for viral infections (De Cercq & Luczak, 1975).
Catalyst- and Solvent-free Synthesis
Moreno-Fuquen et al. (2019) detail a catalyst- and solvent-free synthesis method for creating benzamide derivatives through microwave-assisted Fries rearrangement. This technique emphasizes the compound's role in facilitating environmentally friendly and efficient synthetic pathways in organic chemistry (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is a part of the compound’s structure, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, they can inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating their function .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities and pathways . For example, they can interfere with viral replication, modulate inflammatory responses, inhibit cancer cell proliferation, and affect various other cellular processes .
Pharmacokinetics
It is known that the compound’s kinetic solubilities and metabolic stability are important factors that can influence its bioavailability .
Result of Action
It is known that indole derivatives can have diverse biological effects, depending on their specific targets and modes of action .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5OS/c1-4-5-6-11-21-18(26)17-12(2)22-19(27-17)16-13(3)25(24-23-16)15-9-7-14(20)8-10-15/h7-10H,4-6,11H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQNZGZVWZBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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